9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
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Overview
Description
9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[331]nonane-3,9-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The tert-butyl and methyl groups are introduced through specific alkylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
- (1r,5s)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness
What sets 9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate apart from similar compounds is its specific bicyclic structure and the presence of both tert-butyl and methyl groups.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
9-O-tert-butyl 3-O-methyl (1R,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-6-5-7-12(16)9-10(8-11)13(17)19-4/h10-12H,5-9H2,1-4H3/t10?,11-,12+ |
InChI Key |
DCSOBZDSSIASGV-YOGCLGLASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)OC |
Origin of Product |
United States |
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